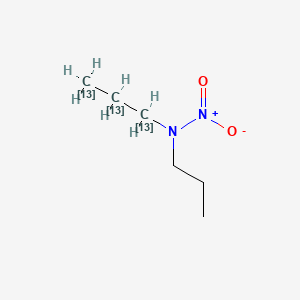

Ndpa-13C3

Description

The "13C3" designation indicates that three carbon atoms in the molecule are replaced with the stable isotope carbon-13. This labeling enables precise tracking in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), particularly for studying reaction mechanisms, metabolic pathways, or structural dynamics .

Isotopic labeling minimizes steric interference compared to bulkier tags (e.g., fluorophores), preserving native molecular interactions .

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

N-propyl-N-(1,2,3-13C3)propylnitramide |

InChI |

InChI=1S/C6H14N2O2/c1-3-5-7(6-4-2)8(9)10/h3-6H2,1-2H3/i1+1,3+1,5+1 |

InChI Key |

ZUNKPQMZTMJVOB-CGANOEODSA-N |

Isomeric SMILES |

CCCN([13CH2][13CH2][13CH3])[N+](=O)[O-] |

Canonical SMILES |

CCCN(CCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ndpa-13C3 involves the incorporation of carbon-13 isotopes into the N-Nitro-N-propyl-1-propanamine structure. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes.

Industrial Production Methods: : Industrial production of this compound is carried out under controlled conditions to maintain the purity and isotopic labeling of the compound. This involves the use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to monitor and verify the isotopic composition .

Chemical Reactions Analysis

Types of Reactions: : Ndpa-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrosamine impurities, which can be monitored using advanced analytical techniques .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include chloramines, which are used in the chloramination process to generate nitrosamines. The reaction conditions typically involve specific pH levels and temperatures to optimize the yield of the desired products .

Major Products Formed: : The major products formed from the reactions of this compound include various nitrosamines, which are of interest due to their mutagenic, teratogenic, and carcinogenic properties .

Scientific Research Applications

Chemistry: : Ndpa-13C3 is used in the validation of methods for predicting the activation energy of thermal decomposition of energetic compounds. This is crucial for understanding the stability and reactivity of these compounds under different conditions .

Biology and Medicine: : this compound has applications in anti-inflammatory and anti-tumor activity studies. It is used to investigate the biological effects of nitrosamines and their potential therapeutic applications .

Industry: : In the industrial sector, this compound is used in the development of advanced materials and processes. Its isotopic labeling allows for precise tracking and analysis of chemical reactions, making it valuable in quality control and research and development .

Mechanism of Action

The mechanism of action of Ndpa-13C3 involves its interaction with molecular targets and pathways related to nitrosamine formation and degradation. The compound’s effects are mediated through free radical reactions, particularly involving hydroxyl radicals (OH•), which play a significant role in its degradation . The reaction sites are predominantly at the bubble interface during ultrasonic treatment, leading to the decomposition of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Ndpa-13C3 with structurally and functionally analogous compounds, synthesized from , and 11.

Table 1: Key Attributes of this compound and Comparable Compounds

Structural and Functional Differences

Isotopic Labeling: this compound’s 13C atoms distinguish it from non-labeled analogs like CAS 918538-05-3 and 1173206-71-5.

Reactivity: Chlorinated pyrrolo-triazines (e.g., CAS 918538-05-3) exhibit higher electrophilicity due to electron-withdrawing chlorine atoms, making them reactive in cross-coupling reactions.

Synthetic Challenges: Incorporating 13C requires specialized precursors (e.g., 13C-enriched carbonyls) and stringent reaction conditions to maintain isotopic integrity. Non-labeled compounds are synthesized via conventional methods, such as Pd-catalyzed coupling or cyclization .

Research Findings

- Isotopic Purity: Studies on 13C-labeled compounds () report >98% isotopic purity for this compound analogs, critical for avoiding spectral noise in NMR .

- Cost Efficiency: Non-labeled compounds (e.g., CAS 1173206-71-7) cost ~$50–100/g, whereas 13C-labeled variants like this compound exceed $500/g due to isotopic enrichment .

Critical Analysis of Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.